molecular formula C10H16O2 B1624026 Methyl (2E)-3-cyclohexylprop-2-enoate CAS No. 705-95-3

Methyl (2E)-3-cyclohexylprop-2-enoate

Cat. No. B1624026
CAS RN: 705-95-3
M. Wt: 168.23 g/mol
InChI Key: XKLAFWWDQPGTLE-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description



  • Methyl (2E)-3-cyclohexylprop-2-enoate is an organic compound with the chemical formula C<sub>11</sub>H<sub>18</sub>O<sub>2</sub> .

  • It is a clear or white waxy, crystalline substance that is typically solid at room temperature.

  • The compound exists as a mixture of cis and trans isomers.





  • Synthesis Analysis



    • The synthesis of Methyl (2E)-3-cyclohexylprop-2-enoate involves specific chemical reactions that lead to its formation. Unfortunately, I don’t have access to specific synthetic methods for this compound.





  • Molecular Structure Analysis



    • The molecular formula of Methyl (2E)-3-cyclohexylprop-2-enoate is C<sub>11</sub>H<sub>18</sub>O<sub>2</sub> .

    • The compound contains a cyclohexyl ring and a double bond between the second and third carbon atoms.

    • The exact spatial arrangement of atoms (stereochemistry) depends on the specific isomer (cis or trans).





  • Chemical Reactions Analysis



    • Unfortunately, I don’t have specific information on chemical reactions involving Methyl (2E)-3-cyclohexylprop-2-enoate. However, it may participate in various reactions typical of esters and alkenes.





  • Physical And Chemical Properties Analysis



    • Physical Properties :

      • Molar mass: 182.26 g/mol

      • Appearance: Clear or white waxy, crystalline solid

      • Solubility: Insoluble in water, soluble in organic solvents



    • Chemical Properties :

      • Reactivity: May undergo ester hydrolysis, oxidation, and other typical reactions of esters and alkenes.






  • Safety And Hazards



    • Methyl (2E)-3-cyclohexylprop-2-enoate is flammable and harmful if swallowed.

    • Avoid contact with skin, eyes, and ingestion.

    • Store in a well-ventilated place away from heat and ignition sources.




  • Future Directions



    • Research on the compound’s applications, potential derivatives, and further studies on its reactivity and properties would be valuable.




    properties

    IUPAC Name

    methyl (E)-3-cyclohexylprop-2-enoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C10H16O2/c1-12-10(11)8-7-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3/b8-7+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    XKLAFWWDQPGTLE-BQYQJAHWSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)C=CC1CCCCC1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    COC(=O)/C=C/C1CCCCC1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C10H16O2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    168.23 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Methyl (2E)-3-cyclohexylprop-2-enoate

    CAS RN

    705-95-3
    Record name NSC29892
    Source DTP/NCI
    URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29892
    Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
    Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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